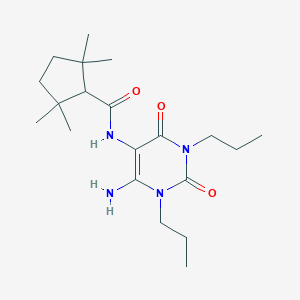
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- is a complex organic compound with significant applications in various scientific fields. It is known for its role as an intermediate in the synthesis of other compounds, particularly in medicinal chemistry.
Méthodes De Préparation
The synthesis of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- involves multiple steps. One common synthetic route includes the reaction of cyclopentanecarboxylic acid with appropriate amines and pyrimidine derivatives under controlled conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine and pyrimidine moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme interactions and protein binding.
Medicine: It is involved in the development of pharmaceuticals, particularly as an intermediate in the synthesis of receptor antagonists.
Industry: It is used in the production of specialized chemicals and materials.
Mécanisme D'action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The exact mechanism of action involves binding to these targets and modulating their activity, which can lead to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- can be compared with other similar compounds, such as:
- N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)cyclopentanecarboxamide
- 8-Cyclopentyl-1,3-dipropylxanthine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5- lies in its specific interactions with molecular targets and its role as an intermediate in the synthesis of receptor antagonists .
Propriétés
Numéro CAS |
139348-58-6 |
|---|---|
Formule moléculaire |
C20H34N4O3 |
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)-2,2,5,5-tetramethylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H34N4O3/c1-7-11-23-15(21)13(17(26)24(12-8-2)18(23)27)22-16(25)14-19(3,4)9-10-20(14,5)6/h14H,7-12,21H2,1-6H3,(H,22,25) |
Clé InChI |
MZXZUNFTSSFJBQ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
SMILES canonique |
CCCN1C(=C(C(=O)N(C1=O)CCC)NC(=O)C2C(CCC2(C)C)(C)C)N |
Synonymes |
Cyclopentanecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1,3-dipropyl-5-pyrimidinyl)-2,2,5,5-tetramethyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















